Ethyl 2-fluoro-3-mercaptobenzoate
Overview
Description
Ethyl 2-fluoro-3-mercaptobenzoate is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol. This compound has garnered attention in scientific research due to its unique physical and chemical properties
Mechanism of Action
Target of Action
Ethyl 2-fluoro-3-mercaptobenzoate is a complex compound with a molecular formula of C9H9FO2S Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to the suzuki–miyaura coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, mediated by a palladium catalyst .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may influence pathways involving carbon-carbon bond formation.
Result of Action
Its potential use in suzuki–miyaura coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-mercaptobenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of a precursor compound with trifluoroacetic acid at 80°C for 12 hours under an inert atmosphere . The reaction mixture is then worked up by basifying with solid sodium bicarbonate and extracting with ethyl acetate. The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-3-mercaptobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-mercaptobenzoate can be compared with similar compounds such as:
Ethyl 2-fluorobenzoate: Lacks the mercapto group, resulting in different reactivity and applications.
Ethyl 3-mercaptobenzoate:
Ethyl 2-chloro-3-mercaptobenzoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
The presence of both the fluorine atom and the mercapto group in this compound makes it unique and versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-fluoro-3-sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQZNAMQSWTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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